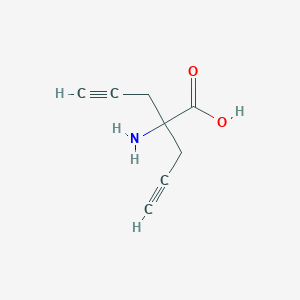
1-Acetyl-4-methoxy-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-methoxy-2-naphthol is an organic compound belonging to the naphthalene family Naphthalenes are characterized by their two ortho-fused benzene rings This compound is notable for its unique structure, which includes an acetyl group at the first position, a methoxy group at the fourth position, and a hydroxyl group at the second position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methoxy-2-naphthol can be synthesized through several methods. One common approach involves the acylation of 2-methoxynaphthalene using acetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction is typically carried out in a solvent like nitrobenzene under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization and distillation to achieve high purity levels required for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-4-methoxy-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted naphthalene compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-methoxy-2-naphthol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Acetyl-4-methoxy-2-naphthol involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX) by forming hydrogen bonds with specific amino acid residues in the enzyme’s active site. This inhibition can lead to anti-inflammatory effects. The compound’s methoxy and acetyl groups play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 1-Acetyl-2-naphthol
- 2-Acetyl-1-naphthol
- 2-Methoxy-1-naphthol
Comparison: 1-Acetyl-4-methoxy-2-naphthol is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to 1-Acetyl-2-naphthol and 2-Acetyl-1-naphthol, the presence of the methoxy group at the fourth position enhances its solubility and potential for hydrogen bonding. This structural uniqueness makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
5891-63-4 |
|---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
1-(2-hydroxy-4-methoxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-8(14)13-10-6-4-3-5-9(10)12(16-2)7-11(13)15/h3-7,15H,1-2H3 |
InChI-Schlüssel |
HUSLXRRSHBIRFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C2=CC=CC=C21)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


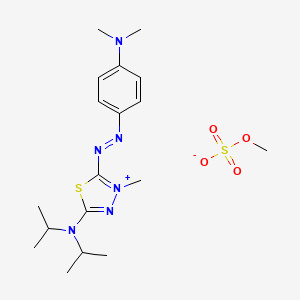
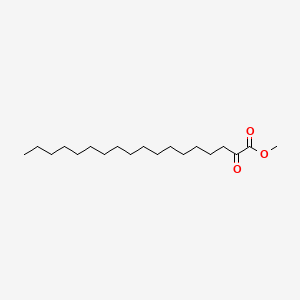
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
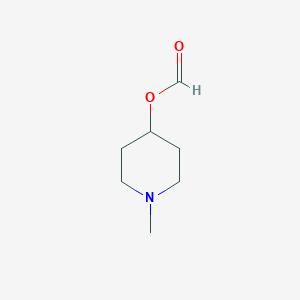

![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)



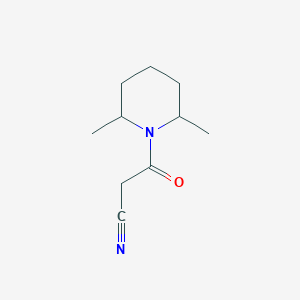

![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
